Naspm 3Hcl(1-Naphthylacetyl spermine) is a potent and selective Ca2+ permeable AMPA receptor(Ca-perm AMPAR) blocker. IC50 value:Target: CP-AMPAR blockerNaspm is a selective blocker of Ca(2+)-permeable GluA2-lacking AMPA receptors, reduced MNNG-induced CA1 pyramidal cell death. intra-ACC injections of the CP-AMPAR channel antagonist, 1-naphthylacetyl spermine (NASPM) immediately following trace fear conditioning blocked 24 h fear memory retrieval. TNF-α+PDC caused considerable MN degeneration was blocked by the Ca-perm AMPAr selective blocker, 1-naphthyl acetylspermine (NASPM). Blockage of CP-AMPARs with Naspm (100μM) results in most cases in a significant reduction of the PPD magnitude, also reversing to paired-pulse facilitation in some cases.
NASPM trihydrochloride
CAS No.:
Cat. No.: VC0001607
Molecular Formula: C22H37Cl3N4O
Molecular Weight: 479.9 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C22H37Cl3N4O |
---|---|
Molecular Weight | 479.9 g/mol |
IUPAC Name | N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-naphthalen-1-ylacetamide;trihydrochloride |
Standard InChI | InChI=1S/C22H34N4O.3ClH/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20;;;/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27);3*1H |
Standard InChI Key | JNEOJAUJWOPWJS-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN.Cl.Cl.Cl |
Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN.Cl.Cl.Cl |
Appearance | Assay:≥95%A crystalline solid |
Chemical and Structural Properties
NASPM trihydrochloride (C₂₂H₃₇Cl₃N₄O) is a polyamine derivative synthesized through acetylation of spermine with 1-naphthylacetyl chloride. Its structure includes a naphthalene moiety linked to a spermine backbone, facilitating interactions with the pore region of Ca²⁺-permeable AMPA receptors . The compound’s trihydrochloride form enhances solubility in aqueous solutions (50 mg/mL in water), though sonication is recommended for optimal dissolution .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₃₇Cl₃N₄O | |
Molecular Weight | 479.91 g/mol | |
CAS Number | 1049731-36-3 | |
Purity | ≥95% (HPLC) | |
Solubility | 100 mM in water, 13.34 mM in DMSO | |
Storage Conditions | +4°C (desiccated) |
The compound’s selectivity arises from its ability to bind to GluA2-lacking AMPA receptors, which exhibit higher Ca²⁺ permeability compared to GluA2-containing receptors . This interaction is use- and voltage-dependent, with maximal inhibition observed at negative membrane potentials .
Pharmacological Mechanism and Selectivity
NASPM trihydrochloride acts as a non-competitive antagonist, blocking the ion channel of Ca²⁺-permeable AMPA receptors without affecting GluA2-containing subtypes . Studies in rat hippocampal neurons demonstrate an IC₅₀ of 0.33 µM for kainate-induced currents at -60 mV, with a Hill coefficient of 0.94, indicating cooperative binding . The blockade is reversible upon washout but requires prolonged exposure for steady-state inhibition .
Key Findings:
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Subunit Specificity: NASPM suppresses currents in neurons expressing GluA1/GluA3 receptors (type II neurons) but has no effect on GluA2-containing receptors (type I neurons) .
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Voltage Dependence: Inhibition is alleviated at positive potentials (>+40 mV), suggesting a trapping mechanism within the channel pore .
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Neuroprotection: Prevents global ischemia-induced cell death in hippocampal neurons by reducing excitotoxic Ca²⁺ influx .
Biological Effects and Functional Applications
Synaptic Plasticity and Fear Extinction
NASPM trihydrochloride reduces excitatory postsynaptic currents (EPSCs) in infralimbic cortical neurons, a mechanism linked to fear extinction. Park et al. (2014) showed that NASPM infusion into the lateral amygdala decreases GluA1 phosphorylation and AMPA receptor trafficking, impairing fear memory renewal . Similarly, Sepulveda-Orengo et al. (2013) reported that NASPM blocks mGluR5-dependent intrinsic plasticity in infralimbic neurons, highlighting its role in metaplasticity .
Epilepsy and Ischemic Injury
In guinea pig cerebellar Purkinje cells, NASPM suppresses epileptic discharges mediated by non-NMDA receptors . Post-ischemic hippocampal neurons exhibit abnormal EPSCs mediated by Ca²⁺-permeable AMPA receptors, which NASPM selectively inhibits . Alomone Labs demonstrated a 52.7% reduction in AMPA-induced Ca²⁺ transients in olfactory bulb astrocytes at 25 µM .
Table 2: In Vitro and In Vivo Effects
Research Applications and Technical Considerations
Electrophysiology
NASPM is widely used in patch-clamp studies to isolate GluA2-lacking AMPA receptor contributions. For example, Droste et al. (2017) employed 25 µM NASPM to differentiate Ca²⁺-permeable AMPA currents in astrocytes .
Neuroprotection Studies
Global ischemia models utilize NASPM (10–50 µM) to mitigate neuronal death by blocking excessive Ca²⁺ influx . R&D Systems reported enhanced survival of hippocampal neurons when treated post-ischemia .
Recent Advances and Future Directions
Recent studies (2024–2025) emphasize NASPM’s potential in treating neuropsychiatric disorders. Bio-Techne’s December 2024 report highlights its efficacy in blocking aberrant AMPA receptor activity in traumatic brain injury models . Alomone Labs’ May 2024 data further validates its use in optogenetics-coupled epilepsy research .
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